8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin
CAS No.:
Cat. No.: VC17241599
Molecular Formula: C10H6FNO5
Molecular Weight: 239.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6FNO5 |
|---|---|
| Molecular Weight | 239.16 g/mol |
| IUPAC Name | 8-fluoro-7-hydroxy-4-methyl-6-nitrochromen-2-one |
| Standard InChI | InChI=1S/C10H6FNO5/c1-4-2-7(13)17-10-5(4)3-6(12(15)16)9(14)8(10)11/h2-3,14H,1H3 |
| Standard InChI Key | OMZXTLOUTPXCCO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C(C(=C(C=C12)[N+](=O)[O-])O)F |
Introduction
Structural Characteristics and Nomenclature
8-Fluoro-7-hydroxy-4-methyl-6-nitrocoumarin (IUPAC: 8-fluoro-7-hydroxy-4-methyl-6-nitro-2H-chromen-2-one) belongs to the benzopyrone family, characterized by a fused benzene and pyrone ring system. Key substituents include:
-
Hydroxy group at position 7, enabling hydrogen bonding and acidity () .
-
Nitro group at position 6, contributing to electron-withdrawing effects and planar molecular geometry.
-
Fluoro group at position 8, likely influencing dipole moments and metabolic stability.
The compound’s molecular formula is , with a calculated exact mass of 254.01 g/mol. Comparative structural data for related coumarins are provided in Table 1.
Table 1: Physicochemical Properties of Nitro-Coumarin Derivatives
Synthetic Pathways and Optimization
Nitration of 7-Hydroxy-4-methylcoumarin
The synthesis of nitro-coumarins typically begins with the Pechmann condensation of resorcinol and ethyl acetoacetate in concentrated sulfuric acid, yielding 7-hydroxy-4-methylcoumarin (melting point: 192°C) . Subsequent nitration using a mixture at 5–10°C produces regioisomeric 6-nitro and 8-nitro derivatives (Figure 1) .
Figure 1: Nitration of 7-Hydroxy-4-methylcoumarin
The 6-nitro isomer (melting point: 260–262°C) is less soluble in ethanol than the 8-nitro analog (melting point: 255–256°C), enabling separation via fractional crystallization .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for nitro-coumarins include:
-
Nitro (NO) asymmetric/symmetric stretches: .
-
Hydroxy (O–H) stretch: .
The fluoro substituent is expected to show a C–F stretch near .
Nuclear Magnetic Resonance (NMR)
H NMR (DMSO-, δ ppm):
-
Hydroxy proton: 11.6 (broad, 1H) .
Fluorine’s electron-withdrawing effect may deshield adjacent protons, shifting signals downfield.
F NMR: A singlet near −120 ppm is anticipated for the aromatic fluorine.
Biological Activity and Applications
Antibacterial Properties
Coumarins with nitro and hydroxy groups demonstrate broad-spectrum antibacterial activity. Against Staphylococcus aureus and Escherichia coli, 8-nitrocoumarin derivatives produced inhibition zones of 12–18 mm (vs. amoxicillin: 20 mm) . Fluorine’s electronegativity could augment membrane permeability, targeting bacterial topoisomerases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume